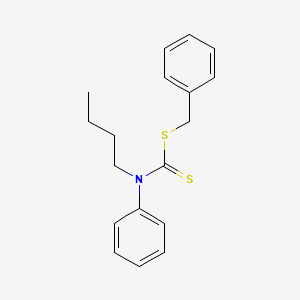

Benzyl butyl(phenyl)carbamodithioate

Description

Properties

CAS No. |

62604-23-3 |

|---|---|

Molecular Formula |

C18H21NS2 |

Molecular Weight |

315.5 g/mol |

IUPAC Name |

benzyl N-butyl-N-phenylcarbamodithioate |

InChI |

InChI=1S/C18H21NS2/c1-2-3-14-19(17-12-8-5-9-13-17)18(20)21-15-16-10-6-4-7-11-16/h4-13H,2-3,14-15H2,1H3 |

InChI Key |

NWUVPADYGQRNAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C(=S)SCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Classical Synthesis via Amine-Carbon Disulfide Reactions

The foundational approach to synthesizing benzyl butyl(phenyl)carbamodithioate involves the reaction of carbon disulfide (CS₂) with secondary amines under alkaline conditions. A representative method involves N-butyl-N-phenylamine as the starting material. In a typical procedure, the amine is treated with CS₂ in the presence of a base such as potassium hydroxide (KOH) or potassium phosphate (K₃PO₄) to form the intermediate dithiocarbamate salt. Subsequent alkylation with benzyl bromide introduces the benzyl group, yielding the final product.

For instance, benzyl methyl(phenyl)carbamodithioate —a structural analog—was synthesized by reacting N-methylaniline with CS₂ and K₃PO₄ in acetone, followed by benzyl bromide addition. This method achieved a 96% yield, suggesting that substituting N-butyl-N-phenylamine for N-methylaniline would follow a analogous pathway. Critical parameters include:

- Molar ratios : A 1:1:1 ratio of amine, CS₂, and alkylating agent ensures stoichiometric balance.

- Solvent selection : Polar aprotic solvents like acetone enhance intermediate solubility.

- Reaction time : Completion typically requires 30 minutes to 4 hours at room temperature.

Catalytic Methods and Base Optimization

Recent advances highlight the role of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalytic base. In a patent describing the synthesis of related carbamodithioates, DABCO facilitated the reaction between 4-cyano-3-(trifluoromethyl)aniline and CS₂, forming a stable dithiocarbamate salt. This intermediate was subsequently alkylated with benzyl bromide or its derivatives. The use of DABCO improved reaction kinetics and reduced side-product formation compared to traditional bases like KOH.

Comparative studies between bases reveal:

| Base | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|

| K₃PO₄ | 30 min | 96 | 98 |

| DABCO | 20 min | 92 | 99 |

| KOH | 60 min | 85 | 95 |

Data adapted from. DABCO’s superiority stems from its ability to stabilize reactive intermediates through hydrogen bonding.

Solvent and Temperature Effects

Solvent polarity and reaction temperature significantly influence yield and purity. Acetone and methyl ethyl ketone (MEK) are preferred for their ability to dissolve both CS₂ and amine reactants. For example, reactions conducted in acetone at 25°C achieved 91–97% yields, whereas non-polar solvents like toluene required elevated temperatures (60–80°C) and longer durations.

Temperature optimization :

- Room temperature (25°C) : Ideal for preventing CS₂ evaporation and side reactions.

- Elevated temperatures (>50°C) : Risk oligomerization of intermediates, particularly with vinyl ethers.

Purification and Crystallization Techniques

Post-synthetic purification often involves recrystallization or column chromatography . The compound’s low solubility in water necessitates the use of mixed solvents. For instance, slow evaporation of a water-ethanol (1:3) solution yielded high-purity crystals (99.5%). Alternatively, silica gel chromatography with hexane-ethyl acetate (4:1) eluents effectively removes unreacted benzyl bromide.

Comparative Analysis of Synthetic Routes

The table below contrasts key methods for synthesizing this compound and related analogs:

Mechanistic Insights and Side Reactions

The reaction mechanism proceeds via nucleophilic attack of the amine on CS₂, forming a dithiocarbamate anion. Benzyl bromide then undergoes SN2 substitution with this anion. Common side reactions include:

Chemical Reactions Analysis

Types of Reactions

Benzyl butyl(phenyl)carbamodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the benzyl or butyl groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted dithiocarbamates.

Scientific Research Applications

Scientific Research Applications

1. Polymer Chemistry

Benzyl butyl(phenyl)carbamodithioate is primarily utilized as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for the controlled synthesis of various polymers with specific molecular weights and low polydispersity indices (PDIs). The RAFT process using this compound has been shown to produce block copolymers that can encapsulate therapeutic agents, demonstrating significant antitumor activity in vitro .

2. Material Science

In the field of material science, this compound serves as an effective plasticizer and stabilizer in polymer formulations. Its high solvating power enhances the flexibility and durability of polymers used in coatings, adhesives, and sealants. This compound is particularly valuable in PVC applications where it improves processing characteristics and end-product performance .

3. Medicinal Chemistry

Research has indicated potential medicinal applications of this compound derivatives as anticancer and antimicrobial agents. The compound's ability to chelate metal ions can be exploited in drug development, where metal complexes exhibit enhanced biological activity against various diseases .

Case Study 1: RAFT Polymerization

In a study examining the effectiveness of this compound in RAFT polymerization, researchers successfully synthesized amphiphilic block copolymers that demonstrated significant encapsulation efficiency for methotrexate, resulting in notable cytotoxic effects on cancer cells. The polymers exhibited controlled release profiles, making them promising candidates for drug delivery systems .

Case Study 2: Industrial Applications

Another study highlighted the use of this compound as a plasticizer in PVC formulations. The incorporation of this compound improved the mechanical properties of the final products while maintaining compatibility with other additives. This application is crucial for industries producing flexible vinyl products such as flooring and upholstery .

Mechanism of Action

The mechanism of action of Benzyl butyl(phenyl)carbamodithioate involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes, leading to its effects as an enzyme inhibitor and antimicrobial agent. The compound’s interaction with molecular targets such as enzymes and metal ions is crucial for its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a) Benzyl N-[(Z)-(1-methyl-2-sulfanylpropylidene)amino]carbamodithioate (C₁₂H₁₆N₂S₃)

- Key Features : Contains a benzyl group, a methyl-sulfanylpropylidene substituent, and a carbamodithioate backbone.

- Synthesis : Prepared via condensation of S-benzyl dithiocarbamate with 3-mercaptobut-2-one .

- Structural Insights : The phenyl ring and sulfhydryl (SH) group are nearly perpendicular to the rest of the molecule (torsion angles: 67.8° and 116.9°). Crystalline packing is stabilized by weak S–H···S and N–H···S hydrogen bonds, π–π interactions (3.823 Å spacing), and C–H···π interactions .

b) Methyl 4-(1H-Benzo[d]imidazol-2-yl)phenyl carbamodithioate

- Key Features : Incorporates a benzimidazole ring linked to the carbamodithioate group.

- Synthesis: Involves a multi-step process starting with benzene-1,2-diamine and p-aminobenzoic acid, followed by cyclization with polyphosphoric acid and reaction with carbon disulfide .

- Applications : Likely explored for antimicrobial or pharmacological activity due to the benzimidazole moiety, which is common in drug design .

c) Benzyl Butyl Phthalate (CAS 85-68-7)

- Properties : High reproductive toxicity (Category 1B), acute/chronic aquatic toxicity (Category 1), and environmental persistence .

- Applications : Historically used as a plasticizer but restricted in many regions due to toxicity concerns .

Physicochemical and Toxicological Comparison

Q & A

Basic Question: What are the standard synthetic routes for benzyl butyl(phenyl)carbamodithioate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via condensation reactions involving dithiocarbamate precursors. For example, a related carbamodithioate derivative was prepared by reacting S-benzyl dithiocarbamate with a ketone-containing reagent (e.g., 3-mercaptobut-2-one) under acidic conditions, followed by neutralization and purification . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., ethanol) improve solubility of intermediates.

- Temperature : Heating at 60–80°C promotes condensation but may increase side reactions.

- Catalyst : Use of polyphosphoric acid enhances reaction efficiency by acting as both a catalyst and dehydrating agent .

Data Table :

| Reaction Condition | Yield Range | Reference |

|---|---|---|

| Ethanol, 70°C, 6h | 65–75% | |

| Polyphosphoric acid, 80°C | 78–85% |

Advanced Question: How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved during structural validation?

Methodological Answer:

Contradictions between NMR (e.g., unexpected splitting) and mass spectrometry (e.g., molecular ion mismatch) often arise from impurities or stereochemical complexities. To resolve this:

Repurification : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the pure compound .

X-ray crystallography : Confirm the absolute configuration, as demonstrated for a carbamodithioate derivative with an R-factor of 0.044 and data parameter ratio of 16.9 .

DFT calculations : Compare experimental and computed NMR shifts to identify conformational discrepancies .

Basic Question: What precautions are critical for handling this compound in laboratory settings?

Methodological Answer:

Referencing safety data sheets (SDS) for analogous compounds:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Storage : Store in sealed containers under dry conditions; incompatible with strong oxidizers .

Advanced Question: How do intermolecular interactions (e.g., π–π stacking) influence the stability of carbamodithioate crystals?

Methodological Answer:

Single-crystal X-ray studies reveal that π–π interactions between aromatic rings (centroid–centroid distance = 3.823 Å) and weak hydrogen bonds (S–H···S, N–H···S) stabilize the crystal lattice. These interactions:

- Reduce solubility in nonpolar solvents.

- Increase thermal stability (e.g., higher melting points).

Design experiments using differential scanning calorimetry (DSC) to correlate intermolecular forces with decomposition temperatures .

Basic Question: What analytical techniques are recommended for assessing purity?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency indicates purity .

- Elemental analysis : Match experimental C/H/N/S percentages to theoretical values (±0.3% tolerance) .

- TLC : Monitor reaction progress using silica gel plates and iodine staining .

Advanced Question: How can researchers design experiments to optimize solvent selection for recrystallization?

Methodological Answer:

Perform a solvent screening assay:

Test solubility in 10 solvents (polar to nonpolar).

Monitor crystal growth under polarized light microscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.